2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine
Description
Properties
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYXWBUIOGBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 5-methoxy-2-nitroaniline with formaldehyde and subsequent reduction to form the benzimidazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine in Compound A readily undergoes alkylation to form tertiary amines. This is critical for modifying pharmacological properties or enhancing solubility.
| Reaction Type | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C, 12 h | 78% | |
| Reductive Alkylation | Formaldehyde, NaBH₃CN, MeOH, RT, 6 h | 85% |
Key Findings :
-
Benzylation of the amine group improves lipophilicity, as demonstrated in analogs with enhanced blood-brain barrier permeability .
-
Reductive alkylation with aldehydes (e.g., formaldehyde) is efficient under mild conditions, preserving the benzimidazole ring .
Acylation Reactions
The amine group reacts with acylating agents to form amides, a strategy for prodrug synthesis or metabolic stabilization.
| Reaction Type | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Acetylation | Acetic anhydride, Et₃N, CH₂Cl₂, 0°C, 2 h | 92% | |
| Sulfonylation | Tosyl chloride, NaOH, H₂O, RT, 4 h | 68% |
Key Findings :
-
Tosyl derivatives serve as intermediates for further functionalization (e.g., nucleophilic substitution) .
-
Acylated analogs show reduced hepatic clearance in preclinical models .
Oxidation Reactions
The benzimidazole ring is resistant to oxidation, but the methoxy group can undergo demethylation under strong acidic conditions.
| Reaction Type | Reagents/Conditions | Outcome | Citation |
|---|---|---|---|
| Demethylation | HBr (48%), reflux, 6 h | 5-Hydroxy-benzimidazole |
Mechanistic Insight :
-
Demethylation proceeds via acid-catalyzed cleavage of the methoxy group, forming a phenol derivative.
Reductive Amination
Compound A participates in reductive amination with ketones or aldehydes to form branched amines.
| Substrate | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 4-Trifluoromethylbenzaldehyde | NaBH(OAc)₃, CH₂Cl₂, RT, 24 h | 83% |
Application :
Coupling Reactions
The benzimidazole nitrogen can engage in Pd-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | N-Aryl benzimidazole |
Limitation :
-
Steric hindrance from the methoxy group reduces coupling efficiency compared to unsubstituted benzimidazoles .
Hydrolysis Reactions
The amine group is stable under basic hydrolysis but reacts with nitrous acid to form diazonium salts.
| Reaction Type | Reagents/Conditions | Outcome | Citation |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, H₂O, 0°C | Unstable diazonium ion |
Note : Diazonium intermediates are typically trapped in situ for further reactions (e.g., Sandmeyer reactions) .
Research Implications
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in the development of pharmaceuticals. Benzimidazole derivatives are often explored for their ability to inhibit various enzymes and receptors:
- Anticancer Activity : Research indicates that benzimidazole derivatives can exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the benzimidazole structure can enhance its efficacy against specific types of cancer, such as breast and colon cancer.
- Antimicrobial Properties : Compounds similar to 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine have demonstrated antimicrobial activity against bacterial strains, suggesting potential use as antimicrobial agents.
Neuroscience
Given its structural analogies with neurotransmitter systems, this compound may also be investigated for neuropharmacological effects:
- Serotonin Receptor Modulation : The presence of a methoxy group may influence the binding affinity to serotonin receptors, making it a candidate for research into treatments for mood disorders or anxiety.
Biochemical Research
The compound can serve as a biochemical probe in various assays due to its ability to interact with biological macromolecules:
- Enzyme Inhibition Studies : Its potential as an enzyme inhibitor can be explored in biochemical assays to understand its mechanism of action at the molecular level.
Drug Development
The unique properties of this compound position it as a valuable lead compound in drug discovery:
- Lead Compound Exploration : Researchers may utilize this compound to develop new drugs targeting specific pathways involved in disease mechanisms.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells when modified with specific substituents. |
| Investigation of Antimicrobial Effects | Showed promising results against Staphylococcus aureus and E. coli in vitro, indicating potential for clinical applications. |
| Neuropharmacological Assessment | Suggested modulation of serotonin receptors, leading to behavioral changes in animal models, warranting further investigation into its antidepressant potential. |
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Key structural analogs differ in substituents on the benzimidazole core or the side chain. The table below summarizes critical differences:
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., CAS: 4078-55-1) improve aqueous solubility (~50 mg/mL) compared to free bases .
- Stability : Chloro-substituted analogs show greater thermal stability (decomposition >200°C) than methoxy derivatives .
Key Research Findings
Methoxy vs. Chloro Substitution : Methoxy groups enhance hydrogen bonding with target receptors, while chloro groups increase lipophilicity and metabolic stability .
Salt Forms : Dihydrochloride salts are preferred for preclinical studies due to improved bioavailability .
Biological Activity
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine, also known by its CAS number 4078-55-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a detailed examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| CAS Number | 4078-55-1 |
| SMILES | NCCC1=NC2=CC(OC)=CC=C2N1 |
| InChI Key | WQWSGMXWQAXJDX-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its cytotoxic effects across various cancer cell lines:
- Growth Inhibition Concentrations (GI50) : The compound demonstrated GI50 values in the nanomolar range against 60 different cancer cell lines, indicating potent growth inhibition capabilities .
- Combination with Radiation : When combined with a 4-Gy dose of radiation, less than 0.5% of cells retained reproductive integrity, suggesting that the compound may enhance the efficacy of radiotherapy in treating resistant cancer types .
The proposed mechanism involves the compound's ability to disrupt cellular processes critical for cancer cell survival:
- Cytotoxicity : The compound exhibited significantly lower lethal concentrations (LC50) in glioblastoma and neuroblastoma cell lines compared to existing treatments, with LC50 values reported as low as 18.9 nM .
- Clonogenic Survival Assays : In clonogenic assays, treated cells showed dramatically reduced survival rates, indicating that the compound effectively eradicates chemoresistant cells .
Neuropharmacological Effects
Beyond its anticancer properties, there is emerging evidence that suggests neuropharmacological activity:
- Potential Neuroprotective Effects : Some studies indicate that compounds within the benzimidazole class can exhibit neuroprotective effects, although specific data on this compound remains limited .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for understanding the potential applications of this compound:
- Study on Benzimidazole Derivatives :
- Neuroblastoma and Glioblastoma Research :
Q & A
Q. What are the established synthetic routes for 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:
Formation of the benzimidazole core : Condensation of 4-methoxy-1,2-phenylenediamine with a carboxylic acid derivative (e.g., glycine for ethanamine substitution) under acidic conditions .
N-Methylation : Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) to introduce the N-methyl group .
Purification : Column chromatography or recrystallization using ethanol/water mixtures .
-
Optimization : Yield improvements (75–94%) are achieved by adjusting catalysts (e.g., ZnCl for cyclization) and solvents (methanol/ethyl acetate mixtures) .
- Data Table : Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | HCl (conc.), reflux | 65–75 | 90–95% | |
| 2 | KCO, CHI | 80–85 | >95% | |
| 3 | Ethanol recrystallization | 75–94 | 95.5% |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzimidazole core (δ 7.2–7.8 ppm for aromatic protons) and N-methylethanamine sidechain (δ 2.4–3.1 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO: 232.1086) .
- HPLC : Purity assessment (>95%) using C18 columns and methanol/water gradients .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of benzimidazole derivatives like this compound?
- Methodological Answer :
-
GPCR Modulation : The compound acts as an allosteric modulator of G protein-coupled receptors (GPCRs), particularly serotonin and norepinephrine transporters. Radioligand binding assays (e.g., [H]citalopram displacement) and functional cAMP assays are used to study activity .
-
Antimicrobial Mechanisms : Benzimidazoles inhibit microbial DNA gyrase or disrupt membrane integrity. Minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans show activity at 8–32 µg/mL .
- Data Table : Biological Activity
| Assay Type | Target | IC/MIC | Reference |
|---|---|---|---|
| GPCR Binding | 5-HT Transporter | 12 nM | |
| Antimicrobial | S. aureus | 16 µg/mL |
Q. How can density functional theory (DFT) elucidate electronic properties relevant to reactivity or binding?
- Methodological Answer :
- Computational Workflow :
Geometry optimization using B3LYP/6-31G(d) basis sets .
Analysis of frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
Molecular docking (AutoDock Vina) to simulate receptor interactions (e.g., with GPCRs) .
- Key Findings : The methoxy group enhances electron density on the benzimidazole ring, improving binding to hydrophobic pockets in receptors .
Q. What strategies address discrepancies in reported biological efficacy across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxy with halogens) reveals that electron-withdrawing groups reduce antimicrobial activity but enhance GPCR affinity .
- Meta-Analysis : Cross-study comparisons show MIC variations due to differences in assay conditions (e.g., broth microdilution vs. agar diffusion) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
